molecular formula C24H20FN3O3 B11295163 2-(2,3-dimethylphenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

2-(2,3-dimethylphenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

Cat. No.: B11295163
M. Wt: 417.4 g/mol
InChI Key: ZUZIYBOZZFMGDR-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group, a fluorophenyl group, and an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which is then coupled with the phenoxy and fluorophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and other critical parameters.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its molecular targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biological pathways. This can result in therapeutic effects or provide insights into the function of these targets.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-(2,3-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide
  • 2-(2,3-dimethylphenoxy)-N-(3-pentanyl)-N-[4-(trifluoromethyl)phenyl]acetamide
  • 2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide

Uniqueness

What sets 2-(2,3-dimethylphenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide apart is its specific combination of functional groups and the presence of the oxadiazole ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C24H20FN3O3

Molecular Weight

417.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide

InChI

InChI=1S/C24H20FN3O3/c1-15-6-5-9-21(16(15)2)30-14-22(29)26-20-8-4-3-7-19(20)24-27-23(28-31-24)17-10-12-18(25)13-11-17/h3-13H,14H2,1-2H3,(H,26,29)

InChI Key

ZUZIYBOZZFMGDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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